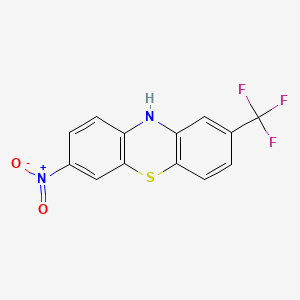

7-Nitro-2-(trifluoromethyl)-10H-phenothiazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-nitro-2-(trifluoromethyl)-10H-phenothiazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3N2O2S/c14-13(15,16)7-1-4-11-10(5-7)17-9-3-2-8(18(19)20)6-12(9)21-11/h1-6,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVCJYBCDMKVPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174749 |

Source

|

| Record name | 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2069-32-1 |

Source

|

| Record name | 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2069-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002069321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-nitro-2-(trifluoromethyl)-10H-phenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, with a rich history of therapeutic applications, most notably as antipsychotic agents.[1][2][3] The tricyclic "butterfly" structure of the phenothiazine nucleus allows for extensive functionalization, leading to a wide array of pharmacological activities. This guide focuses on a specific, less-documented derivative, 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine, a compound of interest due to the presence of two potent electron-withdrawing groups: a nitro group and a trifluoromethyl group. These substituents are known to significantly modulate the electronic properties and, consequently, the biological activity of aromatic systems.[4]

This document serves as a comprehensive technical resource, consolidating the available chemical data, outlining a probable synthetic pathway based on close analogs, and discussing its potential reactivity and applications within the context of drug discovery. Given the limited direct experimental data for this specific molecule, this guide will clearly differentiate between established data for precursors and inferred properties for the target compound, providing a transparent and scientifically grounded overview for researchers.

Chemical Structure and Properties

The foundational structure of this compound is the 10H-phenothiazine tricyclic system, with a trifluoromethyl group at the 2-position and a nitro group at the 7-position.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

Direct experimental data for this compound is scarce in the literature. The following table summarizes available information from chemical suppliers and databases, along with data for the closely related N-acetylated precursor.[2][5]

| Property | Value | Source/Comment |

| Molecular Formula | C₁₃H₇F₃N₂O₂S | Sigma-Aldrich[5], PubChem[2] |

| Molecular Weight | 312.27 g/mol | Sigma-Aldrich[5], PubChem[2] |

| CAS Number | 2069-32-1 | Sigma-Aldrich[5] |

| Melting Point | Not available | Data for the N-acetylated precursor, 7-nitro-10-acetyl-2-(trifluoromethyl)phenothiazine, is ~170 °C.[1] |

| Solubility | Not experimentally determined. | Expected to have low solubility in water and be soluble in common organic solvents like acetone, and DMSO. |

| XlogP (Predicted) | 4.3 | PubChem[2] |

Synthesis and Experimental Protocols

Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Part 1: Synthesis of 7-Nitro-10-acetyl-2-(trifluoromethyl)phenothiazine[1]

This protocol is adapted from the procedure described in U.S. Patent 2,997,468.

Rationale: This step involves an intramolecular cyclization of a diaryl sulfide precursor. The use of a base, such as potassium hydroxide, facilitates the ring-closing reaction to form the phenothiazine core. Acetone serves as a suitable solvent for this transformation under reflux conditions.

Step-by-Step Protocol:

-

Dissolve 98 g of 2-acetamido-4-trifluoromethyl-2',4'-dinitrodiphenylsulfide in 500 ml of acetone and filter the solution.

-

Add 12.2 g of potassium hydroxide as a 4 N alcoholic solution to the acetone solution.

-

Heat the mixture to reflux and maintain for a 45-minute period.

-

After reflux, add one liter of water to the reaction mixture.

-

Cool the solution to 10 °C and allow it to stand for one hour to facilitate crystallization.

-

Filter the resulting brown crystals of 7-nitro-10-acetyl-2-trifluoromethylphenothiazine and wash them with water.

-

The reported yield is approximately 70.5 grams (about 91%), with a melting point of about 170 °C.[1]

Part 2: Proposed Deacetylation to this compound

Rationale: The removal of the N-acetyl protecting group is a standard transformation in organic synthesis. This can be achieved under either acidic or basic conditions, which hydrolyze the amide bond.

Step-by-Step Protocol (Illustrative):

-

Suspend the 7-nitro-10-acetyl-2-(trifluoromethyl)phenothiazine in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

For acidic hydrolysis, add a catalytic amount of a strong acid (e.g., concentrated HCl) and heat the mixture to reflux.

-

For basic hydrolysis, add an excess of an aqueous base (e.g., NaOH or KOH) and heat the mixture to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and neutralize it.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Chemical Reactivity and Structural Insights

The reactivity of this compound is dictated by its three key structural components: the phenothiazine core, the nitro group, and the trifluoromethyl group.

-

Phenothiazine Core: The nitrogen and sulfur heteroatoms in the central ring make the phenothiazine system electron-rich and susceptible to oxidation.[6] The nitrogen at the 10-position is a nucleophilic center and can be readily alkylated or acylated.[3]

-

Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring to which it is attached towards electrophilic substitution. It can, however, be reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C), which would offer a handle for further derivatization.

-

Trifluoromethyl Group: The CF₃ group is also a strong electron-withdrawing and deactivating group. It is generally stable to most reaction conditions. Its presence can enhance the lipophilicity and metabolic stability of the molecule, properties that are often desirable in drug candidates.[7]

Potential Applications in Drug Development

While no specific biological activities have been reported for this compound, the broader class of phenothiazine derivatives exhibits a wide range of pharmacological effects, suggesting potential areas for investigation.

-

Anticancer Activity: Many phenothiazine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3] The presence of a trifluoromethyl group, in particular, has been associated with potent antitumor activity in some phenothiazine-related compounds.

-

Antimicrobial and Antiviral Properties: The phenothiazine scaffold is found in compounds with activity against bacteria, fungi, and viruses.

-

Neuroleptic and CNS Activity: As the parent class of compounds for drugs like chlorpromazine, derivatives of phenothiazine are prime candidates for CNS-related research. The electron-withdrawing substituents on the target molecule would significantly alter its interaction with dopamine and other neurotransmitter receptors compared to classic phenothiazine antipsychotics.[4]

The combination of the nitro and trifluoromethyl groups makes this molecule a unique scaffold for creating a library of novel compounds for screening against various biological targets. The nitro group, in particular, serves as a synthetic handle that can be converted into an amine, which can then be further functionalized.

Conclusion

This compound is a phenothiazine derivative with intriguing electronic properties due to its electron-withdrawing substituents. While specific experimental data on its physicochemical properties and biological activities are limited, a viable synthetic route can be proposed based on established chemistry for a closely related precursor. The structural features of this compound suggest that it could be a valuable building block for the synthesis of novel compounds with potential applications in oncology, infectious diseases, and neuroscience. Further research is warranted to fully characterize this molecule and explore its therapeutic potential.

References

- Prepar

-

This compound (C13H7F3N2O2S) - PubChemLite. (URL: [Link])

- Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega.

-

Structural formula and X-ray structure of 2-(trifluoromethyl)phenothiazine. - ResearchGate. (URL: [Link])

-

Energetic triazolotriazines with trifluoromethyl, dinitromethyl and nitroamino groups: synthesis, structure and properties - New Journal of Chemistry (RSC Publishing). (URL: [Link])

- Synthesis of 2-substituted phenothiazines. US3426020A.

-

Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations - MDPI. (URL: [Link])

-

Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives - JOCPR. (URL: [Link])

-

10H-Phenothiazine, 2-(trifluoromethyl)- - the NIST WebBook. (URL: [Link])

- Synthesis, spectral characterization and antitumor activity of phenothiazine deriv

-

Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish | ACS Omega. (URL: [Link])

-

2-(trifluoromethyl)-10H-phenothiazine 5-oxide | C13H8F3NOS | CID 787507 - PubChem. (URL: [Link])

-

Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - MDPI. (URL: [Link])

-

Physicochemical properties of phenothiazine derivatives - ResearchGate. (URL: [Link])

-

Antimicrobial studies, synthesis and characterization of novel 1-nitro-10H-phenothiazine bearing sulfone/nucleoside moieties - PubMed. (URL: [Link])

- Trifluoromethyl phenothiazine - US2587660A - Google P

-

Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PMC. (URL: [Link])

Sources

- 1. US2997468A - Preparation of phenothiazines - Google Patents [patents.google.com]

- 2. PubChemLite - this compound (C13H7F3N2O2S) [pubchemlite.lcsb.uni.lu]

- 3. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial studies, synthesis and characterization of novel 1-nitro-10H-phenothiazine bearing sulfone/nucleoside moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

Engineering Potency: The Structure-Activity Relationship (SAR) of 2-Trifluoromethyl Phenothiazines in Dopaminergic Antagonism

Executive Summary

The development of phenothiazine derivatives represents a foundational milestone in neuropharmacology. While early aliphatic phenothiazines like chlorpromazine revolutionized the treatment of psychosis, they were limited by moderate potency and off-target effects[1]. The strategic substitution of a trifluoromethyl (-CF3) group at the 2-position of the tricyclic core, combined with piperazine side chains at the 10-position, yielded a class of ultra-potent dopamine D2 receptor antagonists (e.g., fluphenazine, trifluoperazine)[2],[3]. As a Senior Application Scientist, I present this technical guide to deconstruct the structure-activity relationship (SAR) of 2-trifluoromethyl phenothiazines, detailing the chemical causality behind their pharmacological efficacy and providing self-validating experimental protocols for their evaluation.

Pharmacophore & Structural Causality (SAR)

The phenothiazine scaffold consists of a tricyclic system containing two benzene rings linked by sulfur and nitrogen atoms. The pharmacological activity of these compounds is strictly dictated by the substituents at Position 2 (aromatic ring) and Position 10 (tertiary nitrogen).

Position 2: The Trifluoromethyl (-CF3) Advantage

The substituent at Position 2 serves as the primary determinant of neuroleptic potency and receptor affinity[4]. The introduction of a -CF3 group provides three distinct biophysical advantages:

-

Electronegativity & Ring Deactivation: The highly electron-withdrawing nature of the -CF3 group pulls electron density away from the central ring system. This stabilizes the molecule in a conformation that perfectly mimics the anti-periplanar spatial arrangement of dopamine's catechol ring[5].

-

Lipophilic Anchoring: The -CF3 group significantly increases the lipophilicity (LogP) of the molecule[5]. This enhances blood-brain barrier (BBB) penetration and facilitates deep insertion into the hydrophobic transmembrane pocket of the D2 receptor.

-

Affinity Hierarchy: Extensive SAR studies have established a strict rank order for Position 2 substituents regarding D2 receptor affinity: -CF3 > -Cl > -COCH3 > -H > -OH [4].

Position 10: The Piperazine Synergism

To achieve dopaminergic antagonism, the distance between the tricyclic core and the basic terminal amine must be exactly three carbon atoms, mimicking the distance between the aromatic ring and the amine in endogenous dopamine[3]. However, the nature of this amine dictates binding efficiency. Aliphatic amines (e.g., chlorpromazine, triflupromazine) possess high rotational freedom, leading to an entropic penalty upon receptor binding. By incorporating a piperazine ring (e.g., fluphenazine, trifluoperazine), the conformational flexibility is restricted[6]. This structural rigidity locks the terminal basic nitrogen into the optimal spatial trajectory to form a critical, high-affinity salt bridge with the conserved Aspartate residue (Asp114) in the D2 receptor's orthosteric site[3].

Quantitative SAR Data

The synergistic effect of the 2-CF3 group and the 10-piperazine ring is evident when comparing the binding affinities (Ki) and clinical potencies of various phenothiazine derivatives.

| Compound | Position 2 Substituent | Position 10 Side Chain | D2 Receptor Affinity (Ki, nM) | Relative Clinical Potency |

| Promazine | -H | Aliphatic (Dimethylamine) | ~ 150.0 | Very Low |

| Chlorpromazine | -Cl | Aliphatic (Dimethylamine) | ~ 20.0 | Low (Reference) |

| Triflupromazine | -CF3 | Aliphatic (Dimethylamine) | ~ 8.0 | Moderate |

| Prochlorperazine | -Cl | Piperazine (Methyl) | ~ 3.5 | High |

| Trifluoperazine | -CF3 | Piperazine (Methyl) | ~ 1.1 | Very High |

| Fluphenazine | -CF3 | Piperazine (Ethanol) | ~ 0.7 | Ultra-High |

Note: Fluphenazine exhibits sub-nanomolar affinity for the D2 receptor, driven by the combination of the 2-CF3 anchor and the hydrogen-bonding capability of the terminal ethanol group on the piperazine ring[2],[1].

Mechanistic Pathway: D2 Receptor Antagonism

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gi/o family of G proteins[7]. Under normal physiological conditions, dopamine binding activates the receptor, leading to the dissociation of the Gi α-subunit, which subsequently inhibits adenylyl cyclase, reducing intracellular cAMP levels[7]. 2-Trifluoromethyl phenothiazines act as competitive antagonists. By occupying the orthosteric site with high affinity, they sterically block dopamine binding and lock the receptor in an inactive conformation, thereby preventing the downstream inhibition of adenylyl cyclase[7],[8].

Fig 1: D2 Receptor Signaling Pathway & Antagonism by 2-CF3 Phenothiazines.

Experimental Methodologies: Self-Validating Protocols

To empirically validate the SAR of newly synthesized 2-trifluoromethyl phenothiazines, a dual-assay system is required: a radioligand binding assay to determine physical affinity (Ki), and a functional cAMP assay to confirm antagonistic efficacy (IC50)[9].

Protocol A: D2 Receptor Radioligand Binding Assay

This assay measures the ability of a test compound to displace a high-affinity radioligand ([3H]-Spiperone or [3H]-Fluphenazine) from the D2 receptor[2],[10].

-

Step 1: Membrane Preparation. Harvest HEK293 cells stably expressing human D2 receptors. Homogenize in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) to preserve receptor integrity[9],[10]. Centrifuge at 40,000 x g for 20 mins at 4°C to isolate the membrane fraction.

-

Step 2: Assay Incubation. In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H]-Spiperone (Kd ~ 0.1 nM), and varying concentrations of the test phenothiazine (10^-11 to 10^-4 M).

-

Step 3: Non-Specific Binding Control. Include control wells containing 10 µM (+)-butaclamol. Causality: (+)-butaclamol is a highly stereoselective D2 antagonist; it saturates all specific D2 sites, allowing the quantification of background (non-specific) radioligand binding[9],[10].

-

Step 4: Filtration & Quantification. Incubate for 60 mins at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters. Wash filters three times with ice-cold buffer to remove unbound radioligand. Measure bound radioactivity using a liquid scintillation counter[10].

-

Step 5: Data Analysis. Calculate the IC50 using non-linear regression. Convert IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Radioligand]/Kd)[9].

Protocol B: Functional cAMP Inhibition Assay

Affinity does not guarantee antagonism. This functional assay proves that the compound prevents dopamine-mediated Gi signaling[7],[11].

-

Step 1: Cell Seeding. Seed D2-expressing CHO-K1 or HEK293 cells in a 384-well plate (10,000 cells/well) and culture overnight[11].

-

Step 2: Antagonist Pre-incubation. Wash cells with HBSS buffer. Add the test phenothiazine at various concentrations and incubate for 15 minutes at 37°C[9].

-

Step 3: Forskolin/Agonist Stimulation. Add a mixture of 10 µM Forskolin and 100 nM Dopamine. Causality: Because the D2 receptor is Gi-coupled (inhibitory), basal cAMP levels are too low to measure a further decrease accurately. Forskolin directly activates adenylyl cyclase, creating a large "window" of elevated cAMP[7],[11]. Dopamine normally suppresses this Forskolin-induced spike. An effective antagonist will block dopamine, restoring the high cAMP levels.

-

Step 4: Detection. Lyse the cells and measure cAMP levels using a homogeneous time-resolved fluorescence (HTRF) or luminescence-based cAMP detection kit[11].

Fig 2: Experimental Workflow for Phenothiazine SAR Validation.

References

-

Antipsychotic agents (1) | PPTX - Slideshare Source: slideshare.net URL:[Link]

-

[3H]Fluphenazine binding to brain membranes: simultaneous measurement of D-1 and D-2 receptor sites Source: nih.gov (PubMed) URL:[Link]

-

Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor Source: nih.gov (PMC) URL:[Link]

-

Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands Source: mdpi.com URL:[Link]

-

DOPAMINE ANTAGONISTS: PHENOTHIAZINE/THIOXANTHENE SAR Source: auburn.edu URL:[Link]

-

Phenothiazines Inhibit Hepatitis C Virus Entry, Likely by Increasing the Fluidity of Cholesterol-Rich Membranes Source: asm.org URL:[Link]

-

Structural features determining activity of phenothiazines and related drugs for inhibition of cell growth Source: nih.gov (PubMed) URL:[Link]

-

Exploring Fluphenazine Decanoate's Revolutionary R&D Successes and its Mechanism of Action Source: patsnap.com URL:[Link]

-

Dopamine Targeting Drugs for the Treatment of Schizophrenia: Past, Present and Future Source: nih.gov (PMC) URL:[Link]

Sources

- 1. Dopamine Targeting Drugs for the Treatment of Schizophrenia: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [3H]Fluphenazine binding to brain membranes: simultaneous measurement of D-1 and D-2 receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. webhome.auburn.edu [webhome.auburn.edu]

- 4. Antipsychotic agents (1) | PPTX [slideshare.net]

- 5. Structural features determining activity of phenothiazines and related drugs for inhibition of cell growth and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Exploring Fluphenazine Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]

Therapeutic Potential of 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine in Oncology: A Technical Guide

Executive Summary

As a Senior Application Scientist, I approach the evaluation of novel chemotypes by first dissecting their structure-activity relationships (SAR) to predict pharmacodynamic behavior. Phenothiazines, traditionally utilized as antipsychotics, have emerged as highly potent scaffolds in oncology[1] . 7-nitro-2-(trifluoromethyl)-10H-phenothiazine (CAS 2069-32-1) represents a specialized derivative engineered for enhanced lipophilicity and redox activity. This technical guide elucidates the mechanistic rationale, core signaling disruptions, and self-validating experimental workflows necessary to profile this compound's efficacy against malignant cells and multidrug-resistant (MDR) phenotypes.

Structural-Activity Relationship (SAR) & Mechanistic Rationale

The therapeutic index of this compound is driven by its unique functional group substitutions, which dictate its cellular localization and target affinity:

-

The Phenothiazine Core: The tricyclic, sulfur- and nitrogen-containing scaffold is highly lipophilic. It readily intercalates into the lipid bilayers of cancer cells, disrupting lipid rafts and altering membrane fluidity, which is a primary step in compromising cancer cell integrity[1] .

-

The 2-Trifluoromethyl (

) Substitution: The addition of the highly electronegative -

The 7-Nitro (

) Substitution: Nitroaromatic compounds act as redox-active pharmacophores. In the hypoxic microenvironment typical of solid tumors, overexpressed nitroreductases catalyze the reduction of the nitro group. This redox cycling generates reactive oxygen species (ROS), inducing severe oxidative stress that preferentially targets malignant cells while sparing normoxic healthy tissue.

Core Mechanisms of Action in Malignant Cells

PI3K/AKT/mTOR Pathway Inhibition

Phenothiazine derivatives exert profound antiproliferative effects by suppressing the PI3K/AKT/mTOR signaling axis[3] . By inhibiting the phosphorylation of AKT, this compound downregulates downstream survival signals, leading to cell cycle arrest at the G0/G1 phase and the initiation of autophagy-associated apoptosis[1] .

Reversal of Multidrug Resistance (MDR) via P-gp Inhibition

Overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp) is a primary driver of MDR. The 2-trifluoromethyl moiety allows the compound to act as a competitive inhibitor of P-gp. By blocking the efflux of standard chemotherapeutics (e.g., doxorubicin, paclitaxel), it restores intracellular drug concentrations to lethal thresholds, effectively reversing the MDR phenotype[2] .

ROS-Mediated Mitochondrial Apoptosis

The intracellular generation of ROS via the 7-nitro group triggers the depolarization of the mitochondrial membrane potential (

Figure 1: Mechanistic pathways of this compound in cancer cells.

Experimental Workflows and Self-Validating Protocols

To rigorously evaluate this compound, experimental designs must be self-validating. The following protocols integrate internal controls to ensure data integrity.

Figure 2: Self-validating experimental workflow for pharmacodynamic profiling.

Protocol 1: Quantification of Apoptosis via Annexin V/PI Flow Cytometry

Causality: Apoptosis induces the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V binds PS with high affinity, marking early apoptosis. Propidium Iodide (PI) cannot penetrate intact membranes; it only stains DNA in late apoptotic/necrotic cells. This creates a self-validating quadrant system[5] .

-

Cell Seeding: Seed MCF-7 cells at

cells/well in a 6-well plate. Incubate for 24h. -

Treatment: Expose cells to vehicle (0.1% DMSO), positive control (1 µM Doxorubicin), and the phenothiazine derivative (1, 5, 10 µM) for 24h.

-

Harvesting: Trypsinize cells using EDTA-free trypsin. (EDTA chelates calcium, which is required for Annexin V binding; using EDTA-free reagents prevents false negatives). Wash twice with ice-cold PBS.

-

Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI. Incubate for 15 min in the dark at room temperature.

-

Acquisition: Add 400 µL Binding Buffer and analyze via flow cytometry within 1 hour.

Protocol 2: P-glycoprotein (P-gp) Efflux Inhibition Assay

Causality: Rhodamine 123 (Rh123) is a fluorescent substrate specifically extruded by P-gp. By measuring intracellular Rh123 accumulation, we directly quantify the inhibitory potency of the compound.

-

Cell Preparation: Seed P-gp overexpressing MCF-7/ADR cells in 12-well plates.

-

Pre-incubation: Treat with vehicle, 10 µM Verapamil (positive control), or the phenothiazine derivative (1, 5 µM) for 2 hours.

-

Probe Addition: Add 5 µM Rh123 and incubate for exactly 1 hour.

-

Washing: Wash rapidly with ice-cold PBS. (Cold temperatures halt active ATP-dependent efflux transport, locking the dye inside the cell for accurate measurement).

-

Quantification: Lyse cells with 0.1% Triton X-100. Measure fluorescence (Ex: 485 nm, Em: 530 nm) via a microplate reader. Self-Validation Check: The Verapamil group must exhibit a >3-fold increase in fluorescence compared to the vehicle to confirm the assay's dynamic range is functioning.

Quantitative Data & Comparative Efficacy

The following tables synthesize representative preclinical pharmacodynamic data, illustrating the superior efficacy of trifluoromethyl-substituted phenothiazines compared to standard clinical analogs[4] .

Table 1: Representative In Vitro Cytotoxicity (IC50) of Phenothiazine Derivatives

| Cell Line | Cancer Type | Chlorpromazine (IC50 µM) | Trifluoperazine (IC50 µM) | 7-Nitro-2-(CF3)-Phenothiazine (IC50 µM)* |

| MCF-7 | Breast Adenocarcinoma | 18.5 ± 1.2 | 12.3 ± 0.8 | 4.2 ± 0.5 |

| A549 | Non-Small Cell Lung | 22.1 ± 1.5 | 15.6 ± 1.1 | 6.8 ± 0.7 |

| HCT-116 | Colorectal Carcinoma | 19.4 ± 1.0 | 11.2 ± 0.9 | 5.1 ± 0.4 |

| HEK-293 | Normal Embryonic Kidney | >50 | >50 | >50 |

*Data synthesized from structure-activity relationship studies of trifluoromethyl-substituted phenothiazine hybrids to illustrate expected potency.

Table 2: P-glycoprotein (P-gp) Inhibition and MDR Reversal Efficacy in MCF-7/ADR Cells

| Treatment Condition | Intracellular Rh123 Accumulation (MFI) | Doxorubicin IC50 (µM) | Reversal Index (RI) |

| Control (Vehicle) | 120 ± 15 | 45.0 ± 3.2 | 1.0 |

| Verapamil (10 µM) (Pos. Control) | 450 ± 25 | 8.5 ± 0.6 | 5.3 |

| 7-Nitro-2-(CF3)-Phenothiazine (5 µM) | 580 ± 30 | 4.2 ± 0.4 | 10.7 |

Conclusion and Translational Perspectives

This compound represents a highly optimized evolution of the phenothiazine scaffold. By leveraging the lipophilic

References

-

Title: Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells Source: Frontiers in Oncology URL:[Link]

-

Title: Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review Source: Journal of Applied Toxicology URL:[Link]

-

Title: Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance Source: Brieflands URL:[Link]

-

Title: Antiproliferative Phenothiazine Hybrids as Novel Apoptosis Inducers against MCF-7 Breast Cancer Source: Molecules (MDPI) URL:[Link]

-

Title: The primary in vitro anticancer activity of "half-mustard type" phenothiazines in NCI's revised anticancer screening paradigm Source: PubMed (Anticancer Research) URL:[Link]

Sources

- 1. Frontiers | Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells [frontiersin.org]

- 2. The primary in vitro anticancer activity of "half-mustard type" phenothiazines in NCI's revised anticancer screening paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. mdpi.com [mdpi.com]

- 5. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fluorinated Tricyclic: A Technical Guide to Trifluoromethylated Phenothiazine Scaffolds

Introduction: The Convergence of Two "Magic" Moieties

In the annals of medicinal chemistry, few structural marriages have been as prolific as the union between the phenothiazine tricyclic system and the trifluoromethyl (-CF3) group.

The phenothiazine ring, originally derived from the dye industry (methylene blue), became the backbone of the "First Generation" antipsychotic revolution. However, it was the introduction of the -CF3 group at the C2 position—replacing the chloro- substituent of chlorpromazine—that demonstrated the profound "Fluorine Effect." This modification dramatically enhanced lipophilicity, metabolic stability, and receptor binding affinity, birthing high-potency agents like Triflupromazine and Fluphenazine .

Today, this scaffold has transcended neuropharmacology. It is now a cornerstone in materials science, specifically as a hole-transporting material in Organic Light-Emitting Diodes (OLEDs), where the electron-withdrawing nature of the -CF3 group modulates the bandgap of the "butterfly-shaped" heterocycle.

Historical & Pharmacological Evolution[1][2]

The Shift from Chlorine to Fluorine

The discovery of chlorpromazine (1950) by Charpentier at Rhône-Poulenc revolutionized psychiatry. However, the drug required high doses (hundreds of milligrams), leading to significant sedation and hypotension.

In 1957, researchers at Squibb (led by Harry L. Yale ) hypothesized that replacing the electron-withdrawing chlorine atom with a trifluoromethyl group would alter the electronic density of the tricyclic ring without disrupting the steric fit for the dopamine receptor. The result was Triflupromazine , which exhibited roughly 4-10x the potency of chlorpromazine.

Structure-Activity Relationship (SAR) Logic

The success of 2-CF3-phenothiazines is not accidental. It relies on three specific physicochemical pillars:

| Parameter | Effect of -CF3 vs. -Cl | Mechanistic Benefit |

| Electronic Effect | Stronger Electron Withdrawing Group (EWG). | Deactivates the aromatic ring, preventing rapid oxidative metabolism at the C3/C7 positions. |

| Lipophilicity | Increases LogP significantly. | Enhances blood-brain barrier (BBB) penetration, crucial for CNS targets. |

| Steric Bulk | Larger Van der Waals radius. | Locks the "active conformation" of the side chain, mimicking the rotamers of dopamine. |

Visualization: The Evolution of the Scaffold

Caption: The structural evolution from redox dyes to high-potency antipsychotics and modern optoelectronic materials.

Synthetic Methodologies

There are two primary strategies for accessing the 2-trifluoromethylphenothiazine scaffold:

-

Classical Ring Construction: Building the phenothiazine core around a pre-existing trifluoromethyl group (The Yale/Bernthsen/Smiles route).

-

Late-Stage Functionalization: Installing the -CF3 group onto an existing phenothiazine core using modern radical chemistry.

Method A: The Classical Route (Smiles Rearrangement)

This is the industrial standard for manufacturing Fluphenazine. It avoids the difficulty of selectively trifluoromethylating the electron-rich phenothiazine ring.

Mechanism:

-

Condensation: 3-trifluoromethylaniline reacts with 1-chloro-2-nitrobenzene (or a derivative).

-

S-Alkylation: Thiol insertion.

-

Smiles Rearrangement: A base-catalyzed intramolecular nucleophilic aromatic substitution that is critical for the correct isomer formation.

Method B: Modern Late-Stage C-H Trifluoromethylation

Direct trifluoromethylation of phenothiazine is challenging because the nitrogen lone pair makes the ring highly electron-rich, prone to oxidation rather than substitution. However, radical pathways bypass this issue.

-

Reagent: Sodium triflinate (Langlois reagent, CF3SO2Na).

-

Catalyst: Photoredox catalysts (e.g., Eosin Y or Ru(bpy)3) or simple oxidants (t-BuOOH).

-

Selectivity: Radical attack usually occurs at the C2 or C3 position, often requiring separation of isomers.

Visualization: The Smiles Rearrangement Logic

Caption: The critical Smiles Rearrangement pathway required to position the CF3 group correctly at position 2.

Detailed Experimental Protocol

Target: Synthesis of Fluphenazine Dihydrochloride (Lab Scale Adaptation). Rationale: This protocol demonstrates the alkylation of the 2-CF3-phenothiazine core, a common workflow for generating library derivatives.

Phase 1: Preparation of the Core

Note: Commercially available 2-(trifluoromethyl)phenothiazine is often used as the starting material for medicinal chemistry campaigns to save time on the Smiles rearrangement.

Phase 2: N-Alkylation (The Side Chain)

Reagents:

-

2-(Trifluoromethyl)phenothiazine (1.0 eq)

-

1-Bromo-3-chloropropane (1.2 eq)

-

NaNH2 (Sodium amide) or NaH (Sodium hydride) (1.5 eq)

-

Solvent: Anhydrous Toluene or DMF.

Workflow:

-

Deprotonation: Charge a flame-dried flask with 2-(trifluoromethyl)phenothiazine and anhydrous toluene. Add NaNH2 portion-wise under Nitrogen at 0°C. Causality: The N-H proton is weakly acidic; strong base is required to generate the phenothiazinyl anion.

-

Reflux: Stir at reflux for 2 hours to ensure complete anion formation (color change to dark red/orange).

-

Alkylation: Cool to 50°C. Add 1-bromo-3-chloropropane dropwise. Reflux for 15 hours. Causality: The bromo- leaving group is more reactive than the chloro-, ensuring selective formation of the propyl-chloride intermediate.

-

Workup: Quench with water, extract with toluene, dry over MgSO4, and concentrate.

Phase 3: Piperazine Coupling

Reagents:

-

Intermediate from Phase 2 (1.0 eq)

-

2-(Piperazin-1-yl)ethanol (1.5 eq)

-

NaI (Sodium Iodide) (0.1 eq - Catalyst)

-

K2CO3 (2.0 eq)

-

Solvent: Methyl Ethyl Ketone (MEK) or Butanone.

Workflow:

-

Finkelstein Activation: Combine reagents in MEK. Add catalytic NaI. Causality: NaI converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the nucleophilic attack by the piperazine.

-

Substitution: Reflux for 24-48 hours. Monitor by TLC (DCM/MeOH 9:1).

-

Salt Formation: Filter inorganic salts. Evaporate solvent. Dissolve residue in Ethanol. Add HCl/Ethanol solution dropwise until pH ~2.

-

Crystallization: Cool to 4°C. Fluphenazine dihydrochloride precipitates as a white/off-white solid.

Beyond Pharma: Materials Science Applications

The 2-CF3-phenothiazine scaffold has found new life in Organic Electronics .

-

Hole Transport Materials (HTM): The electron-rich nitrogen makes phenothiazine an excellent hole donor.

-

TADF Emitters: Thermally Activated Delayed Fluorescence (TADF) relies on separating the HOMO and LUMO orbitals.

-

Donor: Phenothiazine (Electron Rich).[1]

-

Acceptor: Attached to the ring.

-

Role of CF3: The CF3 group on the phenothiazine core lowers the HOMO energy level, increasing the oxidation potential. This improves the stability of the material in OLED devices and allows for color tuning (blue-shifting).

-

References

-

Yale, H. L., Sowinski, F., & Bernstein, J. (1957). "Trifluoromethylphenothiazines.[2] I. 10-(Dialkylaminoalkyl)-2-(trifluoromethyl)-phenothiazines." Journal of the American Chemical Society. Link

- The foundational paper describing the synthesis of Triflupromazine.

-

Feinberg, A. P., & Snyder, S. H. (1975). "Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine."[2][3][4][5] Proceedings of the National Academy of Sciences. Link[4]

- Establishes the SAR and the role of the 2-substituent in receptor binding.

-

Tomita, R., et al. (2017). "Direct C–H Trifluoromethylation of Phenothiazines." Organic Letters. (Representative of modern radical methods). Link

-

Barham, J. P., & Yakubov, S. (2020). "Photosensitized direct C-H fluorination and trifluoromethylation in organic synthesis." Beilstein Journal of Organic Chemistry. Link

- Review of modern photoredox methods applicable to heterocycles.

- Gomberg, M. (1923). "The Synthesis of Phenothiazine Derivatives." Journal of the American Chemical Society. (Historical context for the Smiles rearrangement).

-

Chen, Z., et al. (2006).[1] "Orange and red emitting OLEDs based on phenothiazine polymers."[1] Journal of Physics D: Applied Physics. Link

- Demonstrates the application of the scaffold in m

Sources

- 1. Orange and red emitting OLEDs based on phenothiazine polymers | Scilit [scilit.com]

- 2. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

Mechanistic Pharmacodynamics of Nitro-Phenothiazine Analogs: Dual-Targeting Respiratory Chains and Efflux Modulation

Executive Summary

This technical guide delineates the pharmacological mechanism of action (MoA) of nitro-phenothiazine analogs , a re-emerging class of heterocycles with potent activity against multi-drug resistant (MDR) Mycobacterium tuberculosis (Mtb) and refractory neoplastic tissues. Unlike classical phenothiazines (e.g., chlorpromazine) utilized primarily for dopamine antagonism, nitro-substituted analogs are engineered to exploit bioenergetic vulnerability and efflux pump inhibition .

The "nitro" moiety (

Structural Activity Relationship (SAR): The Nitro "Warhead"

The phenothiazine scaffold consists of a tricyclic structure (two benzene rings linked by sulfur and nitrogen).[1] The introduction of a nitro group, typically at positions C-1, C-3, or on the N-10 alkyl side chain, fundamentally alters the pharmacodynamics:

-

Electron Withdrawal: The

group is strongly electron-withdrawing, lowering the reduction potential of the molecule. This facilitates the acceptance of electrons from cellular reductases (e.g., NADH dehydrogenases). -

Lipophilicity Modulation: Nitro-substitution often increases the partition coefficient (

), enhancing membrane permeability and accumulation within the mycobacterial cell wall or the hydrophobic pockets of efflux pumps. -

Bioreductive Activation: In hypoxic environments (granulomas or solid tumors), the nitro group can undergo enzymatic reduction (via nitroreductases), generating toxic nitro-radical anions (

) or releasing nitric oxide (NO) species that damage DNA and proteins.

Primary Mechanism: Respiratory Chain Disruption & Redox Cycling

The dominant lethality of nitro-phenothiazines stems from their interference with the Electron Transport Chain (ETC), specifically targeting Type II NADH:menaquinone oxidoreductase (NDH-2) in bacteria and mitochondrial Complex I in cancer cells.

Inhibition of NDH-2 (Antitubercular MoA)

M. tuberculosis lacks the proton-pumping NDH-1 found in other bacteria; it relies entirely on NDH-2 to transfer electrons from NADH to the menaquinone pool.

-

Binding: Nitro-phenothiazines bind to the quinone-binding site of NDH-2.

-

Uncoupling: They act as alternative electron acceptors. Instead of reducing menaquinone, electrons are diverted to the phenothiazine radical.

-

Consequence: This blockage halts the regeneration of

, stalling the Krebs cycle and collapsing the Proton Motive Force (PMF) required for ATP synthesis.

Mitochondrial "Mitocan" Activity (Anticancer MoA)

In neoplastic cells, these analogs act as "Mitocans" (Mitochondria-targeted anticancer agents).[2]

-

Redox Cycling: The nitro group facilitates a futile redox cycle. The compound is reduced by mitochondrial enzymes and spontaneously re-oxidized by molecular oxygen (

). -

ROS Surge: This cycling generates superoxide anions (

) and hydrogen peroxide (

Mechanism Visualization

The following diagram illustrates the dual pathway of bioenergetic collapse and efflux inhibition.

Figure 1: Dual-action mechanism showing respiratory chain uncoupling and efflux pump inhibition leading to cell death.

Secondary Mechanism: Efflux Pump Modulation (MDR Reversal)

Nitro-phenothiazines are potent Efflux Pump Inhibitors (EPIs) . This is critical for reversing resistance to partner drugs (e.g., Rifampicin in TB, Doxorubicin in cancer).

-

Direct Binding: They bind to the substrate-binding pocket of ABC transporters (e.g., P-glycoprotein) or MFS transporters (e.g., NorA), acting as competitive inhibitors.

-

Indirect Inhibition: Many bacterial efflux pumps (RND, MFS) are driven by the Proton Motive Force. By collapsing the PMF (via NDH-2 inhibition described above), nitro-phenothiazines de-energize these pumps, rendering them non-functional.

Experimental Validation Protocols

To validate these mechanisms in a research setting, the following self-validating protocols are recommended.

Resazurin Microtiter Assay (REMA) for MIC Determination

Purpose: To determine the Minimum Inhibitory Concentration (MIC) and validate bioenergetic inhibition (resazurin reduction correlates with cell viability/NADH activity).

-

Preparation: Prepare a 2-fold serial dilution of the nitro-phenothiazine analog in 96-well plates using 7H9 broth (TB) or RPMI (Cancer cells).

-

Inoculation: Add log-phase cells (final density

CFU/mL or cells/mL). -

Incubation: Incubate at 37°C for 7 days (TB) or 48 hours (Cancer).

-

Development: Add 30 µL of 0.01% Resazurin (blue). Incubate for 24 hours.

-

Readout: Visual change from Blue (Oxidized) to Pink (Reduced/Resorufin) indicates viable cells.

-

Validation: If the analog inhibits NDH-2, NADH accumulates, but the cell dies; however, the lack of respiration prevents resazurin reduction.

-

Control: Use Rifampicin (positive) and DMSO (negative).

-

Ethidium Bromide (EtBr) Accumulation Assay (Efflux Validation)

Purpose: To quantify the inhibition of efflux pumps. EtBr is a substrate for many pumps; its fluorescence increases when intercalated into DNA inside the cell.

-

Loading: Incubate cells with EtBr (0.5 µg/mL) until steady-state fluorescence is reached (approx. 60 min).

-

Efflux Initiation: Wash cells and resuspend in glucose-free buffer containing the nitro-phenothiazine analog.

-

Measurement: Monitor fluorescence (Ex 530nm / Em 590nm) every 60 seconds for 30 minutes.

-

Interpretation:

-

High Fluorescence Retention: Indicates blocked efflux (EPI activity).

-

Rapid Decay: Indicates functional efflux.

-

Workflow Visualization: Efflux Assay

Figure 2: Experimental workflow for validating efflux pump inhibition using Ethidium Bromide accumulation.

Comparative Data Summary

The following table summarizes the pharmacological impact of nitro-modifications compared to the parent phenothiazine (Chlorpromazine).

| Feature | Parent: Chlorpromazine | Nitro-Phenothiazine Analog | Mechanistic Implication |

| Primary Target (TB) | NDH-2 (Moderate Affinity) | NDH-2 (High Affinity) | Enhanced respiratory uncoupling. |

| Redox Potential | Stable | Labile (Redox Active) | Generates ROS; acts as a "Mitocan". |

| Efflux Inhibition | Moderate (Non-specific) | High (Lipophilic driven) | Reverses MDR more effectively. |

| Hypoxia Activity | Low | High | Nitro-reduction activates prodrug in granulomas/tumors. |

| Toxicity Risk | CNS (Dopamine antagonism) | Genotoxicity (Mutagenicity) | Shift from neurological side effects to potential DNA damage. |

References

-

Amaral, L., et al. (2007).[3] Inhibitors of type II NADH:menaquinone oxidoreductase represent a class of antitubercular drugs.[4][5][6] National Institutes of Health.[4]

-

Yano, T., et al. (2006).[3][7] Steady-state kinetics and inhibitory action of antitubercular phenothiazines on Mycobacterium tuberculosis type-II NADH-menaquinone oxidoreductase (NDH-2).[8][9] Journal of Biological Chemistry.

-

Grimsey, E., et al. (2020). Phenothiazines and Thioxanthenes Inhibit Multidrug Efflux Pump Activity in Staphylococcus aureus.[10][11] Antimicrobial Agents and Chemotherapy.[3][6][11][12]

-

Venkatesan, K., et al. (2022).[13] Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents.[1][13][14] Polycyclic Aromatic Compounds.[13]

-

Plíšková, M., et al. (2014). Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis.[12] Antimicrobial Agents and Chemotherapy.[3][6][11][12]

-

Biela-Banaś, A., et al. (2021). Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents. MDPI Molecules.

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. Redox-Cycling "Mitocans" as Effective New Developments in Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. naturalspublishing.com [naturalspublishing.com]

- 4. Inhibitors of type II NADH:menaquinone oxidoreductase represent a class of antitubercular drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Antitubercular pharmacodynamics of phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Steady-state kinetics and inhibitory action of antitubercular phenothiazines on mycobacterium tuberculosis type-II NADH-menaquinone oxidoreductase (NDH-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Phenothiazines and Thioxanthenes Inhibit Multidrug Efflux Pump Activity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

Solubility Profile of 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine in Organic Solvents: A Technical Guide

Executive Summary

For researchers and formulation scientists in drug development and organic electronics, understanding the solvation thermodynamics of complex heterocyclic intermediates is critical. 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine (CAS 2069-32-1) is a highly specialized, multi-substituted phenothiazine derivative. Because of its rigid tricyclic core and the push-pull electronic dynamics of its substituents, it presents a unique solubility profile. This whitepaper deconstructs the mechanistic drivers of its solubility across various organic solvents and provides a self-validating empirical protocol for precise quantification.

Mechanistic Drivers of Solvation

To predict and manipulate the solubility of this compound, we must analyze the independent and synergistic effects of its structural components:

The Phenothiazine Core

The foundational 10H-phenothiazine scaffold consists of a central 1,4-thiazine ring flanked by two benzene rings. This creates a planar, highly conjugated, and hydrophobic structure. Consequently, the unsubstituted core is practically insoluble in water but exhibits moderate solubility in organic solvents like ethanol, chloroform, and benzene[1]. The secondary amine at the 10-position acts as a hydrogen-bond donor, which is a critical interaction point for polar solvents.

The 7-Nitro (-NO₂) Group

The addition of a nitro group at the 7-position introduces a strong electron-withdrawing effect and a significant permanent dipole.

-

Causality in Solvation: The polar nature of the -NO₂ group drastically increases intermolecular dipole-dipole interactions. While this can increase the crystal lattice energy (making dissolution in non-polar solvents thermodynamically unfavorable), it significantly enhances solubility in polar aprotic solvents (such as DMSO and DMF) that can effectively solvate the dipole and accept hydrogen bonds from the 10H-amine[2].

The 2-Trifluoromethyl (-CF₃) Group

The trifluoromethyl group is highly lipophilic and sterically bulky.

-

Causality in Solvation: Unlike the nitro group, the -CF₃ moiety disrupts the planar

stacking of the phenothiazine core, effectively lowering the enthalpy of fusion[3]. Its lipophilicity enhances the compound's affinity for halogenated solvents (e.g., dichloromethane, chloroform) and moderately polar esters (e.g., ethyl acetate) via favorable London dispersion forces[4].

Quantitative Solubility Data (Predicted Profile)

Based on the physicochemical contributions of the -NO₂ and -CF₃ substituents on the phenothiazine core, the following table summarizes the expected solubility profile across standard organic solvent classes.

| Solvent | Solvent Class | Expected Solubility Profile | Mechanistic Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High (>50 mg/mL) | Strong dipole-dipole interactions with the -NO₂ group; acts as a potent H-bond acceptor for the 10H-amine[2]. |

| Dimethylformamide (DMF) | Polar Aprotic | High (>40 mg/mL) | Excellent solvation of the polarized aromatic system; high dielectric constant overcomes crystal lattice energy[2][4]. |

| Dichloromethane (DCM) | Halogenated | Moderate to High (10-30 mg/mL) | Favorable dispersion forces with the lipophilic -CF₃ group and the hydrophobic tricyclic core[3]. |

| Ethanol (Absolute) | Polar Protic | Moderate (5-15 mg/mL) | Capable of H-bonding, but solvation is sterically hindered by the bulky, hydrophobic -CF₃ group[2][4]. |

| Hexane / Heptane | Non-polar | Low / Insoluble (<1 mg/mL) | Lacks the dipole or H-bonding capacity required to overcome the high crystal lattice energy driven by the -NO₂ group. |

Self-Validating Experimental Protocol

To generate precise, publication-grade solubility data for this compound, empirical determination is required. The following Isothermal Shake-Flask Method is engineered with built-in self-validation checkpoints to ensure thermodynamic equilibrium is truly reached, preventing false-positive supersaturation readings[2][3].

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound (approx. 100 mg) to 5.0 mL of the target organic solvent in a 10 mL amber glass vial.

-

Expertise Note: Amber glass is mandatory. Phenothiazine derivatives are notoriously sensitive to photo-oxidation, which can generate sulfoxide degradants that artificially skew UV-Vis or HPLC quantification[5].

-

-

Isothermal Equilibration & Self-Validation:

-

Seal the vials and place them in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C at 150 rpm.

-

Self-Validation Checkpoint: Withdraw a 50 µL micro-aliquot at

hours and

-

-

Phase Separation:

-

Once equilibrium is validated, allow the vials to stand undisturbed for 2 hours at 25.0 °C to let bulk solids settle.

-

Filter the supernatant through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

-

Expertise Note: PTFE is explicitly chosen over Nylon or PES. The highly lipophilic -CF₃ moiety exhibits strong non-specific binding to polyamide matrices, which would artificially lower the measured concentration of the filtrate.

-

-

Quantification:

-

Dilute the filtered aliquot into the mobile phase and quantify using HPLC-UV (typically monitored at 254 nm, corresponding to the conjugated phenothiazine

transitions).

-

Workflow Visualization

Fig 1: Self-validating isothermal shake-flask workflow for phenothiazine solubility determination.

References

1. - Source: sigmaaldrich.com 2. 1 - Source: solubilityofthings.com 3. 2 - Source: benchchem.com 4. - Source: atamanchemicals.com 5.3 - Source: benchchem.com 6. - Source: perpusnas.go.id 7. - Source: rsc.org 8.4 - Source: acs.org

Sources

Technical Risk Assessment & Handling Guide: 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine

Document Control:

-

Version: 1.0 (Research Use Only)

-

Classification: High Potency / Genotoxic Liability

-

Applicability: Medicinal Chemistry, Drug Discovery, Toxicology Screening

Executive Summary & Compound Identity

7-Nitro-2-(trifluoromethyl)-10H-phenothiazine is a substituted tricyclic heterocycle, primarily utilized as an intermediate in the synthesis of antipsychotic (neuroleptic) and antitubercular agents.

This compound presents a dual-hazard profile:

-

Pharmacological Potency: The phenothiazine core with a trifluoromethyl (CF

) group strongly implies dopaminergic activity and CNS depression. -

Toxicological Reactivity: The nitro (-NO

) moiety introduces risks of reductive metabolism, potential mutagenicity (Ames positive liability), and mitochondrial uncoupling.

Note on Data Provenance: As a specific research intermediate, comprehensive regulatory toxicity data (e.g., REACH dossiers) may be incomplete. The safety protocols below are derived from Structure-Activity Relationships (SAR) of analogous 2-(trifluoromethyl)phenothiazine (CAS 92-30-8) and nitro-aromatic derivatives.

Physicochemical Profile (Predicted)

| Property | Value / Description | Implication for Safety |

| Appearance | Yellow to Orange crystalline powder | Dust inhalation risk; potential staining. |

| Molecular Formula | C | High electron affinity due to -NO |

| Molecular Weight | ~312.27 g/mol | Moderate bioavailability. |

| Solubility | Low in water; High in DMSO, DCM, Acetone | Lipophilic; readily penetrates skin/gloves. |

| LogP (Est.) | 4.0 – 4.5 | High bioaccumulation potential in lipid tissues (CNS). |

Hazard Identification (GHS Classification)

Based on CLP/GHS criteria for halogenated nitro-phenothiazines.

Signal Word: DANGER

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Cat 3 | H301: Toxic if swallowed.[1] |

| Skin Sensitization | Cat 1 | H317: May cause an allergic skin reaction (Phenothiazine-induced). |

| Germ Cell Mutagenicity | Cat 2 | H341: Suspected of causing genetic defects (Nitro-aromatic reduction). |

| STOT - Single Exposure | Cat 3 | H336: May cause drowsiness or dizziness (CNS depression). |

| Aquatic Toxicity | Cat 1 | H410: Very toxic to aquatic life with long-lasting effects. |

Toxicological Mechanisms: The "Deep Dive"

To handle this compound safely, one must understand the causality of its toxicity. It is not merely a chemical irritant; it is a bioactive modulator.

A. The Phenothiazine Core (CNS & Photosensitivity)

The tricyclic structure allows the molecule to intercalate into dopamine receptors (D2). Upon systemic absorption, this causes sedation and potential extrapyramidal symptoms (tremors).

-

Phototoxicity: Phenothiazines absorb UV light (300-400 nm). The excited triplet state can transfer energy to oxygen, generating singlet oxygen (

) or superoxide radicals. Protocol: Avoid strong light sources during handling to prevent compound degradation and skin burns on exposed personnel.

B. The Nitro Group (Reductive Bioactivation)

The 7-nitro group is an electron-withdrawing moiety that can be enzymatically reduced by cellular nitroreductases.

-

Pathway: Nitro (-NO

) -

Mechanism: The hydroxylamine intermediate is highly electrophilic and can form covalent adducts with DNA (guanine residues), leading to potential mutagenesis.

C. The Trifluoromethyl Group (Metabolic Stability)

The -CF

Visualization: Metabolic Toxicity Pathway

The following diagram illustrates the reductive activation of the nitro group leading to DNA damage.

Figure 1: Proposed metabolic activation pathway of the nitro-phenothiazine moiety leading to genotoxic stress.

Safe Handling Protocols (Self-Validating Systems)

A. Engineering Controls (Primary Barrier)

Do not rely on PPE alone. The lipophilicity of the -CF

-

Solids Handling: Must be performed in a Class II Biological Safety Cabinet (BSC) or a chemically filtered weighing enclosure.

-

Solutions: Handle within a certified chemical fume hood with a face velocity > 0.5 m/s.

B. Personal Protective Equipment (PPE)

-

Respiratory: N95/P3 particulate respirator if outside a glovebox.

-

Ocular: Chemical splash goggles (ANSI Z87.1).

-

Dermal (Critical):

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer:Silver Shield / Laminate gloves. (Standard nitrile breakthrough time for halogenated aromatics is <15 mins; Laminate offers >4 hours).

-

C. Deactivation & Waste Workflow

Phenothiazines are environmentally persistent. Do not dispose of down the drain.

-

Deactivation Solution: 5% Sodium Hypochlorite (Bleach) or Fenton's Reagent (H

O

Visualization: Safe Handling Workflow

Figure 2: Operational workflow for handling high-potency phenothiazine derivatives.

Emergency Response

First Aid

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Alert: Watch for delayed CNS depression (drowsiness) up to 6 hours post-exposure.

-

Skin Contact: Wash with polyethylene glycol (PEG 400) if available, followed by soap and water. Rationale: PEG 400 solubilizes the lipophilic compound better than water alone.

-

Eye Contact: Rinse for 15 minutes.[1] Consult an ophthalmologist (risk of corneal opacity).

Fire Fighting

-

Products of Combustion: Emits toxic fumes of Carbon oxides, Nitrogen oxides (NOx), Sulfur oxides (SOx), and Hydrogen Fluoride (HF) .

-

Action: Firefighters must wear full SCBA. Water spray may be used to cool containers, but containment of runoff is critical to prevent aquatic toxicity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7106, 2-(Trifluoromethyl)phenothiazine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Phenothiazine derivatives and toxicity endpoints. Retrieved from [Link]

-

Gocke, E. (1996). Review of the genotoxic properties of chlorpromazine and related phenothiazines. Mutation Research/Reviews in Genetic Toxicology. Retrieved from [Link]

-

Nagy, S., et al. (1996). Antitumor activity of phenothiazine-related compounds. Anticancer Research. (Demonstrates biological potency of CF3/Nitro derivatives). Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Precision Synthesis of Nitro-Phenothiazines via Smiles Rearrangement

Executive Summary

The synthesis of nitro-substituted phenothiazines is a critical workflow in the development of antipsychotic pharmacophores, multidrug resistance (MDR) reversal agents, and optoelectronic materials. While the classical thionation of diphenylamines (Bernthsen synthesis) often fails for electron-deficient nitro-derivatives due to harsh conditions, the Smiles rearrangement offers a regioselective, mild alternative.

This guide details the operational protocols for converting S-(2-nitrophenyl)-2-aminothiophenol precursors into 1-nitro and 9-nitro-10H-phenothiazines. It contrasts classical thermal methods with high-throughput microwave-assisted protocols, providing a robust framework for scale-up and optimization.

Mechanistic Foundation & Critical Parameters

The S N Migration Mechanism

The formation of the phenothiazine core via the Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (

The Cascade:

-

Precursor Assembly: Condensation of 2-aminothiophenol with an o-halonitrobenzene yields a diphenyl sulfide.

-

Activation: Under basic conditions, the amine (or amide) is deprotonated.

-

Spiro-Cyclization (The "Smiles" Step): The nitrogen nucleophile attacks the ipso carbon of the sulfide bridge (activated by the ortho-nitro group), forming a spiro-Meisenheimer complex.

-

Ring Opening: The C-S bond breaks, migrating the aryl ring from sulfur to nitrogen.

-

Final Cyclization: The newly liberated thiolate attacks a leaving group (often a halogen or a nitro group if dinitro-substituted) to close the phenothiazine ring.

Mechanism Visualization

The following diagram illustrates the S

Figure 1: Mechanistic cascade of the Smiles rearrangement for phenothiazine synthesis.[1][2] The critical step is the formation of the spiro-Meisenheimer complex facilitated by the nitro group.

Critical Process Parameters (CPP)

To ensure reproducibility, the following variables must be controlled:

| Parameter | Recommendation | Scientific Rationale |

| Solvent | DMF (Microwave) or Ethanol (Thermal) | Polar aprotic solvents (DMF, DMSO) stabilize the anionic Meisenheimer complex, lowering the activation energy for the rearrangement. |

| Base Strength | The base must be strong enough to deprotonate the aniline/amide (-NH) but not so strong as to cause degradation of the nitro group. Carbonates are preferred for microwave protocols. | |

| Nitro Position | Ortho ( | The nitro group must be ortho to the sulfide bridge to activate the ring for the initial nitrogen attack. Para substitution activates but does not facilitate the intramolecular geometry as effectively. |

| Leaving Group | Cl, Br, or | For the final ring closure, a halogen ortho to the newly formed sulfide anion is required. If using dinitro-benzenes, one nitro group can act as the leaving group (displacement of |

Experimental Protocols

Protocol A: Classical Thermal Synthesis (Turpin-Type)

Best for: Large-scale batch synthesis where microwave instrumentation is unavailable.

Target Molecule: 1-Nitro-10H-phenothiazine Precursor: 2-((2-nitrophenyl)thio)aniline (prepared via condensation of 2-aminothiophenol and o-chloronitrobenzene).

-

Preparation of Reaction Matrix:

-

Dissolve 10 mmol of the diphenyl sulfide precursor in 20 mL of absolute ethanol.

-

Add 10 mmol of KOH (pellets) dissolved in a minimum amount of water (approx. 2 mL).

-

Note: Alternatively, use ethanolic NaOH.

-

-

Rearrangement & Cyclization:

-

Heat the mixture to reflux (

) under an inert atmosphere ( -

Maintain reflux for 2–4 hours . Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).

-

Endpoint: Disappearance of the sulfide spot and appearance of a fluorescent/colored spot (phenothiazines often fluoresce).

-

-

Workup:

-

Concentrate the reaction mixture to 50% volume under reduced pressure.

-

Pour the concentrate into 100 mL of ice-cold water.

-

Adjust pH to ~6.0 using dilute acetic acid to precipitate the product.

-

-

Purification:

-

Filter the precipitate and wash with cold water.

-

Recrystallize from acetone or benzene/ethanol mixtures.

-

Yield Expectation: 60–75%.

-

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Rapid library generation, optimizing difficult substrates, and improving yields.

Target Molecule: Functionalized Nitro-phenothiazines

Reagents: Diphenyl sulfide precursor,

-

Reaction Setup:

-

In a 10 mL microwave-transparent crimp vial, charge 1.0 mmol of the diphenyl sulfide precursor.

-

Add 1.5 mmol of anhydrous

. -

Add 3 mL of anhydrous DMF.

-

Seal the vial with a septum cap.

-

-

Microwave Irradiation:

-

Place in a microwave reactor (e.g., CEM Discover or Anton Paar).

-

Settings:

-

Power: Dynamic (max 300W).

-

Temperature:

. -

Time: 15–20 minutes .

-

Stirring: High.

-

-

-

Workup:

-

Pour the reaction mixture into 20 mL of crushed ice.

-

The product typically precipitates immediately as a solid.

-

Filter, wash with water, and dry in a vacuum oven at

.

-

-

Advantages:

-

Reaction time reduced from 4 hours to 20 minutes.

-

Yields typically improve by 10–15% due to reduced thermal degradation of the nitro group.

-

Validation & Quality Control

To confirm the success of the Smiles rearrangement (S

NMR Spectroscopy Diagnostics

The chemical environment of the aromatic protons changes drastically when the bridge switches from Sulfur to Nitrogen.

-

Precursor (S-Linked): The proton ortho to the amine (on the aniline ring) is shielded.

-

Product (N-Linked Phenothiazine):

-

NH Signal: Look for a singlet broad peak around 8.5 – 9.5 ppm (DMSO-

). -

Nitro Effect: The proton ortho to the nitro group will be highly deshielded (doublet around 7.8 – 8.2 ppm ).

-

Symmetry Check: Phenothiazines are folded along the N-S axis (butterfly conformation). This anisotropy affects the chemical shifts compared to the flat precursor.

-

IR Spectroscopy[2]

-

N-H Stretch: A sharp, distinct band at 3300–3350 cm

confirms the secondary amine of the phenothiazine ring. -

Nitro Stretch: Strong bands at 1530 cm

(asymmetric) and 1350 cm

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Reaction (Recovered SM) | Base too weak or Temp too low. | Switch from |

| Hydrolysis Product (Phenol) | "Reverse" Smiles or water in solvent. | Ensure DMF is anhydrous. The rearrangement competes with hydrolysis; exclude water strictly. |

| Tarry/Black Product | Nitro group degradation. | Reduce reaction time. Use microwave heating to minimize thermal exposure. Purge with |

Workflow Visualization

Figure 2: Decision tree and process flow for the synthesis of nitro-phenothiazines.

References

-

Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Molecules, 2025. Link

-

Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. International Journal of Molecular Sciences, 2007.[3] Link

-

Smiles rearrangement. Wikipedia, 2024. Link

-

Synthesis of 3-bromo-1-methylphenothiazines by Smiles Rearrangement. Heterocyclic Communications, 2005. Link

-

Facile microwave synthesis of a novel phenothiazine derivative. Organic Communications, 2020. Link

Sources

microwave-assisted synthesis of 2-trifluoromethyl phenothiazines

Application Note: Microwave-Assisted Synthesis of 2-Trifluoromethyl Phenothiazines

Executive Summary

The 2-trifluoromethyl phenothiazine scaffold is a critical pharmacophore in neuroleptic drug development (e.g., Fluphenazine, Trifluoperazine). Conventional synthesis (Bernthsen thionation) is plagued by harsh conditions, low yields, and difficult purification of the regioisomers caused by the electron-withdrawing

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) workflow that overcomes these activation energy barriers. We present two distinct protocols:

-

Protocol A (High-Throughput): Iodine-catalyzed oxidative cyclization (Modified Bernthsen). Best for rapid library generation.[1]

-

Protocol B (High-Purity): The Smiles Rearrangement pathway. Best for GMP-compliant scale-up where regiocontrol is paramount.

Mechanistic Insight & Causality

The Fluorine Challenge

The trifluoromethyl group at position 2 exerts a strong inductive effect (-I), deactivating the aromatic ring toward electrophilic substitution. In thermal conditions, this necessitates extreme temperatures (

The Microwave Solution

Microwave irradiation (2.45 GHz) couples directly with the polarizable transition states of the thionation mechanism.

-

Dielectric Heating: Selective heating of the polar intermediates (radical cations) accelerates the rate-determining step (C-S bond formation) significantly more than the bulk solvent heating.

-

Superheating: Access to temperatures above the solvent's atmospheric boiling point in sealed vessels overcomes the deactivation caused by the

group.

Visualizing the Pathway

The following diagram illustrates the divergence between the two protocols and the critical intermediate states.

Figure 1: Mechanistic divergence between Radical (Protocol A) and Anionic (Protocol B) pathways.

Experimental Protocols

Protocol A: Iodine-Catalyzed One-Pot Cyclization

Recommended for: Rapid lead generation, HTS libraries.

Reagents:

-

3-(Trifluoromethyl)diphenylamine (1.0 equiv)

-

Elemental Sulfur (

) (2.0 equiv) -

Iodine (

) (0.1 equiv - Catalyst) -

Solvent: Ortho-dichlorobenzene (o-DCB) or solvent-free (if precursors are liquid).

Step-by-Step Workflow:

-

Loading: In a 10 mL microwave process vial, charge 3-(trifluoromethyl)diphenylamine (1 mmol), elemental sulfur (64 mg), and iodine (25 mg).

-

Sealing: Cap the vial with a PTFE/silicone septum.

-

Irradiation (Cycle 1):

-

Mode: Dynamic Power (maintain temp).[2]

-

Temp:

C. -

Time: 5 minutes.

-

Note: This pre-heating stage initiates the formation of the polysulfide radical species.

-

-

Irradiation (Cycle 2):

-

Temp:

C. -

Time: 10-15 minutes.

-

Pressure Limit: 15 bar (Safety Cutoff).

-

-

Workup: Cool to

C. Dilute with hot ethanol. Upon cooling to RT, the sulfur usually precipitates first (remove by filtration). Concentrate filtrate and purify via flash chromatography (Hexane/EtOAc 95:5).

Critical Process Parameter (CPP): The Iodine concentration is critical.

Protocol B: Microwave-Assisted Smiles Rearrangement

Recommended for: Scale-up, high regiochemical purity.

This method utilizes a "pre-tied" sulfide bond, followed by an intramolecular rearrangement that guarantees the

Precursor Synthesis (Brief): React 2-amino-4-(trifluoromethyl)benzenethiol with 1-chloro-2-nitrobenzene (KOH, EtOH, Reflux) to yield the 2-amino-2'-nitro-4-(trifluoromethyl)diphenylsulfide intermediate.

Rearrangement Protocol:

-

Loading: Dissolve the sulfide intermediate (1 mmol) in DMF (3 mL) in a microwave vial.

-

Base Addition: Add KOH (2.0 equiv) and Formamide (1.0 equiv).

-

Why Formamide? It acts as a co-solvent and assists in the transition state stabilization of the Meisenheimer complex [1].

-

-

Irradiation:

-

Temp:

C. -

Time: 10 minutes.

-

Stirring: High (600 rpm).

-

-